molecular formula C12H12ClF B12514709 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane

Katalognummer: B12514709
Molekulargewicht: 210.67 g/mol
InChI-Schlüssel: YYLVRFAAWQBWCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three carbon atoms forming a triangular framework

Vorbereitungsmethoden

The synthesis of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane can be achieved through various synthetic routes. One common method involves the continuous flow synthesis of [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process involves generating [1.1.1]propellane on demand and transforming it into the desired compound through photochemical reactions . Industrial production methods may involve scaling up these synthetic routes to achieve higher throughput and yield.

Analyse Chemischer Reaktionen

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs.

    Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic core and functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as fluoro-substituted bicyclo[1.1.1]pentanes . These compounds share the bicyclic core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly impact the compound’s reactivity, stability, and applications. For example, fluoro-substituted bicyclo[1.1.1]pentanes have been studied for their physicochemical properties and incorporated into drug structures .

Eigenschaften

Molekularformel

C12H12ClF

Molekulargewicht

210.67 g/mol

IUPAC-Name

1-(chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C12H12ClF/c13-8-11-5-12(6-11,7-11)9-1-3-10(14)4-2-9/h1-4H,5-8H2

InChI-Schlüssel

YYLVRFAAWQBWCK-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.